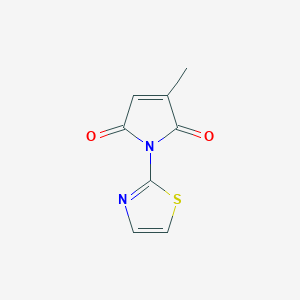

![molecular formula C8H14ClNO3 B2639501 (2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride CAS No. 2247106-52-9](/img/structure/B2639501.png)

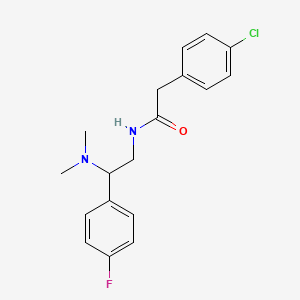

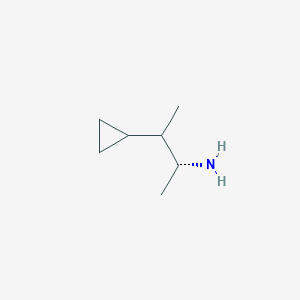

(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 2247106-52-9 . It has a molecular weight of 207.66 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is an operationally simple, practical, and economical method . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .Molecular Structure Analysis

The IUPAC name of the compound is(2R,3aS,5S,6aS)-2-methylhexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride . The InChI code is 1S/C8H13NO3.ClH/c1-4-2-5-7(12-4)3-6(9-5)8(10)11;/h4-7,9H,2-3H2,1H3,(H,10,11);1H/t4-,5+,6+,7+;/m1./s1 . Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also be completed in a highly regioselective manner to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 207.66 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthetic Approaches : Research has explored synthetic methods for related furo[3,2-b]pyrrole compounds. For example, the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids involved converting 3-(5-methoxycarbonyl-4H-furo[3,2-b]pyrrole-2-yl)propenoic acid to its corresponding azide, which upon cyclization yielded the target compound (M. Bencková & A. Krutošíková, 1997).

Reaction Studies : Another study detailed the synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles, describing methods for obtaining N-substituted products and exploring the effects of microwave irradiation on condensation reactions, which shortened reaction times while maintaining yields (P. Gajdoš et al., 2005).

Exploration of Derivatives : Research into derivatives of furo[3,2-b]pyrrole has yielded various substituted and disubstituted compounds, emphasizing the versatility of these compounds for further chemical modifications and potential applications in developing new materials or pharmaceuticals (A. Krutošíková et al., 1994).

Antibacterial Activity : Some derivatives of furo[3,2-b]pyrrole have been synthesized and tested for their antibacterial activity, highlighting the potential of these compounds in medicinal chemistry. Such studies contribute to the understanding of how structural variations can impact biological activity and open pathways for the development of new antibiotics (Ivana Zemanov et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3aS,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-4-2-5-7(12-4)3-6(9-5)8(10)11;/h4-7,9H,2-3H2,1H3,(H,10,11);1H/t4-,5+,6+,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTPPGXDVKESGR-VSUCYEFKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(O1)CC(N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](O1)C[C@H](N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

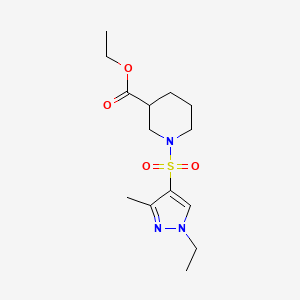

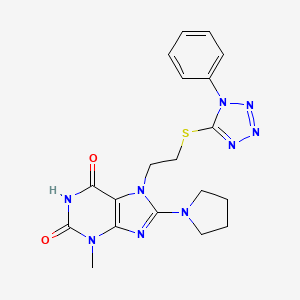

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)

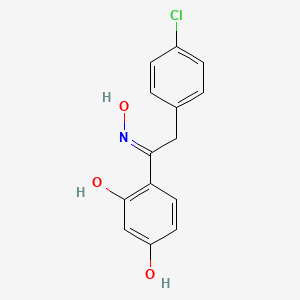

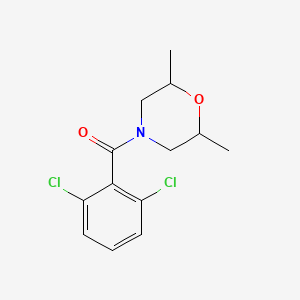

![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)

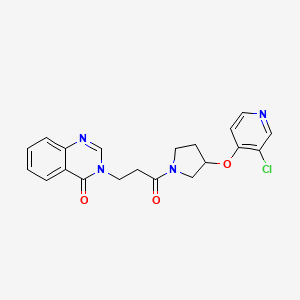

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)

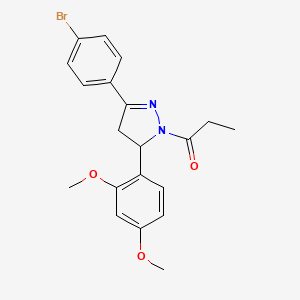

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)